molecular formula C17H27N5O2 B7534125 N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide

N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide

Cat. No. B7534125
M. Wt: 333.4 g/mol
InChI Key: FFRQTCLIUDHGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide, also known as CPP, is a small molecule that has been widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain.

Mechanism of Action

N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide acts as a competitive antagonist at the glycine site of the NMDA receptor. By binding to this site, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide prevents the binding of glycine, an essential co-agonist of the NMDA receptor, which leads to a decrease in NMDA receptor activity. This mechanism of action has been well-studied and is the basis for the use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in many scientific studies.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to impair learning and memory processes, as well as induce seizures and neurotoxicity. However, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, such as epilepsy and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in lab experiments is its ability to selectively block the activity of the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various processes, such as learning and memory. However, one limitation of using N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide is its potential for neurotoxicity, which can affect the interpretation of results in some experiments.

Future Directions

There are many future directions for the use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in scientific research. One area of interest is the potential therapeutic use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in the treatment of various neurological disorders. Another area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. Overall, the continued use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in scientific research will undoubtedly lead to new insights into the role of the NMDA receptor in various processes and potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide involves the reaction of N-cyclohexylpiperazine with 1,5-dimethylpyrazole-4-carboxylic acid, followed by the addition of a carbonyl group to the piperazine ring. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established and is used by many researchers in the field.

Scientific Research Applications

N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been widely used in scientific research for its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to selectively block the activity of the NMDA receptor, which has led to its use in a variety of studies related to these processes.

properties

IUPAC Name

N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-13-15(12-18-20(13)2)16(23)21-8-10-22(11-9-21)17(24)19-14-6-4-3-5-7-14/h12,14H,3-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRQTCLIUDHGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)N2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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